molecular formula C12H12F3NO3 B12233213 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide

Cat. No.: B12233213
M. Wt: 275.22 g/mol
InChI Key: NNMOKUQQOYBGOV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide: is a synthetic organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system and a trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluorobutanamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide is used as a building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as Alzheimer’s and cancer .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer properties.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Comparison:

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)4-3-11(17)16-8-1-2-9-10(7-8)19-6-5-18-9/h1-2,7H,3-6H2,(H,16,17)

InChI Key

NNMOKUQQOYBGOV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(F)(F)F

Origin of Product

United States

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